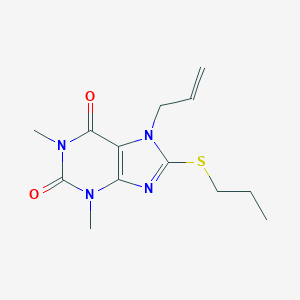
1,3-dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.38g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-7-(prop-2-en-1-yl)-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
The structure features a purine base with various substituents that may influence its biological activity.
Research indicates that purine derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound has not been extensively characterized; however, it is hypothesized to involve modulation of signaling pathways related to neurotransmission and inflammation.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that compounds similar to this purine derivative exhibit central nervous system (CNS) stimulant properties. For instance, related compounds have shown potential as corticotropin-releasing factor (CRF) receptor antagonists, which are relevant in treating anxiety and depression disorders .
- Anti-inflammatory Properties : Some purine derivatives are known to possess anti-inflammatory effects. The presence of a propylsulfanyl group may enhance these properties by influencing the compound's interaction with inflammatory mediators.
- Antioxidant Activity : The antioxidant potential of similar compounds has been documented, suggesting that this derivative may also exhibit protective effects against oxidative stress .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For example, a study indicated that the compound could reduce the production of pro-inflammatory cytokines in cultured human cells.
Animal Models
Animal studies have shown that administration of this compound can lead to significant reductions in anxiety-like behaviors in rodent models. These findings support its potential as a therapeutic agent for anxiety disorders.
Comparative Biological Activity Table
Propiedades
IUPAC Name |
1,3-dimethyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-5-7-17-9-10(14-12(17)20-8-6-2)15(3)13(19)16(4)11(9)18/h5H,1,6-8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDLZOMMARIAMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














